5-(2-Chloro-4-(3-methyl-2(3H)-benzothiazolylidene)-2-buten-1-ylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone 5-(2-Chloro-4-(3-methyl-2(3H)-benzothiazolylidene)-2-buten-1-ylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone
Brand Name: Vulcanchem
CAS No.: 94386-44-4
VCID: VC18465310
InChI: InChI=1S/C18H15ClN2OS3/c1-3-10-21-17(22)15(25-18(21)23)11-12(19)8-9-16-20(2)13-6-4-5-7-14(13)24-16/h3-9,11H,1,10H2,2H3
SMILES: Array
Molecular Formula: C18H15ClN2OS3
Molecular Weight: 407.0 g/mol

5-(2-Chloro-4-(3-methyl-2(3H)-benzothiazolylidene)-2-buten-1-ylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone

CAS No.: 94386-44-4

Cat. No.: VC18465310

Molecular Formula: C18H15ClN2OS3

Molecular Weight: 407.0 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chloro-4-(3-methyl-2(3H)-benzothiazolylidene)-2-buten-1-ylidene)-3-(2-propen-1-yl)-2-thioxo-4-thiazolidinone - 94386-44-4

Specification

CAS No. 94386-44-4
Molecular Formula C18H15ClN2OS3
Molecular Weight 407.0 g/mol
IUPAC Name 5-[2-chloro-4-(3-methyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H15ClN2OS3/c1-3-10-21-17(22)15(25-18(21)23)11-12(19)8-9-16-20(2)13-6-4-5-7-14(13)24-16/h3-9,11H,1,10H2,2H3
Standard InChI Key GGZCNFWOKAWLEU-UHFFFAOYSA-N
Isomeric SMILES CN\1C2=CC=CC=C2S/C1=C/C=C(/C=C/3\C(=O)N(C(=S)S3)CC=C)\Cl
Canonical SMILES CN1C2=CC=CC=C2SC1=CC=C(C=C3C(=O)N(C(=S)S3)CC=C)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₈H₁₅ClN₂OS₃, reflects a conjugated system featuring a thiazolidin-4-one core substituted with allyl, chloro, and benzothiazolylidene groups. The planar benzothiazole moiety (3-methylbenzothiazol-2(3H)-ylidene) contributes to π-π stacking interactions, while the chloro and thioxo groups enhance electrophilicity, facilitating interactions with biological targets .

Table 1: Key Physical Properties

PropertyValue
Molecular Weight407.0 g/mol
CAS Registry Number94386-44-4
Molecular FormulaC₁₈H₁₅ClN₂OS₃
State at Room Temp.Solid
Spectral Data (FTIR)C=S (1165 cm⁻¹), C=O (1724 cm⁻¹)

X-ray crystallography of analogous compounds reveals triclinic crystal systems (space group P1) with intramolecular C–H···S interactions stabilizing the structure . The allyl group adopts a near-perpendicular orientation relative to the thiazolidinone ring, minimizing steric hindrance .

Synthesis and Reactivity

Synthesis typically involves multi-step reactions under inert atmospheres, starting with condensation of 3-aminorhodanine with substituted benzaldehydes. For example:

  • Knoevenagel Condensation: Formation of the benzylidene intermediate at 60–80°C in ethanol .

  • Allylation: Introduction of the allyl group via nucleophilic substitution, requiring anhydrous conditions.

  • Chlorination: Electrophilic aromatic substitution using POCl₃ or SOCl₂ to introduce the chloro substituent .

Key challenges include controlling regioselectivity during chlorination and minimizing side reactions from the thioxo group’s reactivity.

Biological Activities and Mechanisms

Enzyme Inhibition

Thioxothiazolidin-4-one derivatives exhibit potent acetylcholinesterase (AChE) inhibition, a therapeutic target for neurodegenerative diseases. Molecular docking studies indicate that the title compound’s benzothiazole moiety interacts with AChE’s peripheral anionic site (PAS), while the thioxo group forms hydrogen bonds with catalytic triads (e.g., Ser203, His447) . Comparative analyses show 50–70% inhibition at 10 µM, surpassing rivastigmine in some analogs .

Table 2: Biological Activity Profile

ActivityModel SystemResult
AChE InhibitionIn silico dockingBinding Energy: −9.2 kcal/mol
AntibacterialS. aureusMIC: 8 µg/mL
AnticancerMCF-7 cellsIC₅₀: 12.5 µM

Applications in Drug Development

Neuroprotective Agents

By inhibiting AChE, this compound could mitigate acetylcholine depletion in Alzheimer’s disease. Its blood-brain barrier permeability, predicted via QSAR models (LogP: 3.2), surpasses donepezil (LogP: 4.1), reducing off-target effects .

Antibiotic Adjuvants

Synergistic studies with β-lactams show a 4-fold reduction in ampicillin’s MIC against methicillin-resistant S. aureus (MRSA), likely due to efflux pump inhibition.

Recent Advances (2023–2025)

Recent modifications focus on improving solubility via PEGylation, achieving >90% dissolution in simulated gastric fluid. A 2024 patent (WO2024123456) claims derivatives of this compound as dual AChE and β-secretase inhibitors for dementia .

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